molecular formula C11H16N5NaO9P2 B560268 Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt CAS No. 89016-30-8

Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt

Cat. No. B560268
CAS RN: 89016-30-8
M. Wt: 447.212
InChI Key: RFGZKSPLJPHQMI-RDJRRFHDSA-M
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Description

Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt (AMP) is an important biological molecule that is involved in many biochemical and physiological processes in the body. It is an important component of the energy metabolism of cells and is also involved in the regulation of various cellular processes. In addition, AMP is a key component of the synthesis of adenosine triphosphate (ATP), which is the main energy source of cells. AMP is also involved in the regulation of gene expression, cell proliferation and differentiation, and immune responses.

Scientific Research Applications

1. Enhancement in Mass Spectrometry

Adenosine 5'-triphosphate disodium salt, a polyphosphonated alkali metal salt, showed enhanced signal intensities in negative-ion electrospray mass spectrometry after diethylamine treatment. This improvement was attributed to a sodium displacement mechanism (Ballantine, Games, & Slater, 1997).

2. Preparation of Nucleoside Phosphonomethyl Derivatives

Adenosine 5'-phosphonomethyl derivatives were successfully prepared through a synthesis process involving nucleoside and dibenzyl toluenesulfonyloxymethanephosphonate (Krečmerová, Hřebabecký, Masojídková, & Holý, 1993).

3. Inhibition of Ecto-5'-Nucleotidase

Studies on 5'-O-[(phosphonomethyl)phosphonic acid] derivatives of purine and pyrimidine nucleosides revealed their inhibitory potency against ecto-5'-nucleotidase (CD73), a strategy proposed for cancer treatment (Junker et al., 2019).

4. Development of Ecto-Nucleotidase Inhibitors

Derivatives of α,β-methylene-ADP (adenosine-5'-O-[(phosphonomethyl)phosphonic acid]) showed potential as ecto-5'-nucleotidase inhibitors, useful in cancer therapy (Bhattarai et al., 2015).

5. Synthesis of Nucleoside Diphosphates Analogs

Novel β-H-phosphono-α-phosphonomethyl analogs of nucleoside 5'-diphosphates were synthesized, confirming their structures through NMR and UV spectroscopy (Ivanov, Ias'ko, & Aleksandrova, 2001).

6. Antiviral Activity against Hepatitis C Virus

Adenosine 5'-phosphonate analogues designed to mimic adenosine monophosphate exhibited potential as chain terminators in hepatitis C virus replication assays (Koh et al., 2005).

7. Study of Double Helix Formation

The sodium salt of the dinucleoside phosphate adenosyl-3′,5′-uridine phosphate forms a right-handed antiparallel double helix, providing insights into nucleic acid structures (Rosenberg et al., 1973).

8. Ribonucleotide Reductase Inhibition

Phosphonoacetic acid ester and amide bioisosters of ribofuranosylnucleoside diphosphates showed potential as ribonucleotide reductase inhibitors, with moderate inhibitory activity against certain viruses (Manfredini et al., 2003).

Biochemical Analysis

Biochemical Properties

In biochemical reactions, “Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” serves as a substrate for various metabolic enzymes . It interacts with proteins and other biomolecules, contributing to the regulation of cellular processes .

Cellular Effects

“Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its effects on cells are diverse and depend on the specific cellular context .

Molecular Mechanism

At the molecular level, “Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is complex and involves multiple biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of “Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

“Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” is involved in several metabolic pathways, interacting with various enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

“Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of “Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

sodium;[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O9P2.Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);/q;+1/p-1/t5-,7-,8+,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGZKSPLJPHQMI-RDJRRFHDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N5NaO9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt
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Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt
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Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt

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